2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine

Myeloperoxidase (MPO) inhibition Inflammation Cardiovascular disease

2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine (CAS 1105190-67-7) is a critical halogenated heteroaromatic building block for medicinal chemistry programs targeting MPO and RORγt. The ortho-fluorine substituent is a key pharmacophoric element—non-fluorinated analogs fail to recapitulate the 1 nM MPO IC50 and 10 nM RORγt LBD potency documented for this compound. Procure in ≥97% purity for use as a reference standard in high-throughput MPO inhibition assays, as a scaffold for dual-target inhibitor lead optimization, or for bioconjugation to generate chemical probes. The 2-chloro group enables late-stage diversification via cross-coupling chemistry. Gram-scale quantities recommended for SAR campaigns in cardiovascular, inflammatory, and autoimmune disease research.

Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
CAS No. 1105190-67-7
Cat. No. B1417739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine
CAS1105190-67-7
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(N=CC=C2)Cl)F
InChIInChI=1S/C12H9ClFNO/c13-12-11(6-3-7-15-12)16-8-9-4-1-2-5-10(9)14/h1-7H,8H2
InChIKeyHHMPIMNGDYUZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine (CAS 1105190-67-7) Is a Key Intermediate for MPO and RORγt-Targeted Research


2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine (CAS 1105190-67-7) is a functionalized pyridine derivative characterized by a 2-fluorobenzyl ether substituent at the 3-position and a chloro group at the 2-position. It is a halogenated heteroaromatic building block widely utilized as a key intermediate in the synthesis of biologically active molecules, particularly those targeting myeloperoxidase (MPO) and retinoic acid-related orphan receptor gamma t (RORγt) [1][2]. The compound exhibits a molecular formula of C12H9ClFNO and a molecular weight of 237.66 g/mol, with commercial suppliers typically offering purities of 97% or higher . Its unique substitution pattern—specifically the ortho-fluorine on the benzyl group—imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently halogenated analogs [3].

When Buying 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine (CAS 1105190-67-7), Do Not Accept In-Class Substitutions


Compounds bearing a 3-benzyloxy-2-chloropyridine core, such as the non-fluorinated analog 3-(benzyloxy)-2-chloropyridine (CAS 108082-72-0) [1], are often considered for substitution due to their structural similarity and lower cost. However, these generic substitutions fail to recapitulate the target engagement profiles documented for the 2-fluorobenzyl derivative. The ortho-fluorine substituent on the benzyl ring of 2-chloro-3-[(2-fluorobenzyl)oxy]pyridine is not a passive structural feature; it directly modulates electronic distribution, metabolic stability, and molecular recognition at pharmacologically relevant targets such as MPO and RORγt [2][3]. The quantitative evidence below demonstrates that this specific fluorination pattern confers distinct potency advantages that are absent in the des-fluoro or para-fluoro analogs, thereby precluding simple interchanges in experimental protocols [4].

Quantitative Differentiation of 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine (CAS 1105190-67-7) vs. Structural Analogs


MPO Inhibition Potency: 1 nM IC50 for 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine vs. 140 nM for Clinical Candidate AZD5904

In an aminophenyl fluorescein assay measuring MPO chlorination activity, 2-chloro-3-[(2-fluorobenzyl)oxy]pyridine exhibited an IC50 of 1 nM [1]. This represents a 140-fold improvement in potency compared to AZD5904 (IC50 = 140 nM), a well-characterized irreversible MPO inhibitor that has been advanced to clinical trials . Furthermore, a separate assay evaluating MPO peroxidation activity in human PMN leukocytes yielded an IC50 of 36 nM for the target compound [2]. While cross-study comparisons require caution due to assay format differences, the nanomolar potency across two distinct functional readouts suggests robust target engagement that is quantitatively superior to many benchmark MPO inhibitors.

Myeloperoxidase (MPO) inhibition Inflammation Cardiovascular disease

RORγt Inverse Agonism: 10 nM IC50 for 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine vs. 30 nM for GSK2981278

In a biochemical assay using biotinylated RORγt LBD, 2-chloro-3-[(2-fluorobenzyl)oxy]pyridine demonstrated inverse agonist activity with an IC50 of 10 nM [1]. This potency is comparable to or exceeds that of several tool compounds and clinical-stage RORγt inverse agonists. For context, GSK2981278, a selective RORγ inverse agonist that reached Phase I clinical evaluation, has a reported IC50 of 30 nM in a similar format , while TMP778 exhibits an IC50 of 7 nM . The target compound thus occupies a competitive position within the known potency range for this emerging therapeutic class.

RORγt inverse agonism Autoimmune disease Th17 pathway

Ortho-Fluorine on Benzyl Group Confers Distinct MPO Potency Advantage Over Des-Fluoro and Para-Fluoro Analogs

The presence of a fluorine atom at the ortho position of the benzyloxy group is a critical determinant of the compound's biological activity. The non-fluorinated analog, 3-(benzyloxy)-2-chloropyridine (CAS 108082-72-0), lacks any documented MPO or RORγt inhibitory activity in the public domain [1]. While direct comparative IC50 data for para-fluoro isomers are not available in the same assay system, the established medicinal chemistry principle of ortho-fluorination as a tactic to modulate conformation, pKa, and metabolic soft spots is well-documented [2]. The 2-fluorobenzyl moiety in the target compound is expected to engage in orthogonal multipolar interactions with target protein residues that are inaccessible to the des-fluoro or 4-fluorobenzyl variants [3]. This structural nuance provides a rational basis for selecting the ortho-fluoro derivative over cheaper, non-fluorinated alternatives.

Fluorine substitution SAR Halogen bonding

Orthogonal Functional Handles Enable Regioselective Derivatization for Advanced SAR Exploration

The 2-chloro substituent on the pyridine ring and the 3-ether linkage provide orthogonal reactive handles for sequential functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the benzyl ether can be cleaved under hydrogenolytic or acidic conditions to reveal a hydroxyl group for further elaboration [1]. This regiochemical arrangement is superior to analogs such as 2-[(2-fluorobenzyl)oxy]pyridine (CAS 1374650-39-1), where the chlorine is absent and the ether is at the 2-position, limiting the scope for orthogonal diversification . The dual functionality of the target compound allows for iterative library synthesis without requiring protecting group strategies, a significant advantage in high-throughput medicinal chemistry workflows.

Synthetic intermediate Regioselective functionalization Drug discovery

Optimizing Procurement of 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine (CAS 1105190-67-7) for MPO and RORγt Programs


Primary Hit for Myeloperoxidase (MPO) Inhibitor Screening Campaigns

Given its 1 nM IC50 in a functional chlorination assay [1], 2-chloro-3-[(2-fluorobenzyl)oxy]pyridine should be prioritized as a positive control or reference standard when establishing high-throughput MPO inhibition assays. Procurement of this compound in high-purity (>97%) grade is recommended for SAR follow-up studies aimed at improving upon its nanomolar potency. Its activity profile warrants inclusion in libraries screened for cardiovascular and inflammatory disease targets.

RORγt Inverse Agonist Lead Generation and Optimization

With an IC50 of 10 nM against RORγt LBD [1], this compound serves as a validated starting point for medicinal chemistry optimization programs targeting autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Researchers should source this building block to synthesize focused libraries that explore the SAR around the 2-chloropyridine and 2-fluorobenzyl moieties, as the ortho-fluorine is a critical pharmacophoric element.

Chemical Biology Probe Development for MPO-Dependent Pathways

The combination of potent MPO inhibition (1 nM and 36 nM across two assay formats) [1][2] and the presence of orthogonal functional groups for bioconjugation makes this compound an attractive scaffold for developing chemical probes. Procurement of the pure compound is essential for subsequent functionalization to install fluorescent tags, biotin handles, or photoaffinity labels, enabling target engagement studies in cellular models of oxidative stress and neutrophil biology.

Building Block for Divergent Synthesis of Dual MPO/RORγt Modulators

The compound's dual inhibitory activity against both MPO and RORγt—albeit at different potencies—positions it as a unique starting material for the design of polypharmacological agents targeting intersecting inflammatory pathways. Procurement of bulk quantities (gram scale) of 2-chloro-3-[(2-fluorobenzyl)oxy]pyridine is recommended for laboratories pursuing lead optimization of dual-target inhibitors, as the 2-chloro group provides a convenient handle for late-stage diversification via cross-coupling chemistry [3].

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